4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide
CAS No.: 1119452-10-6
Cat. No.: VC2111501
Molecular Formula: C16H14ClN3O3
Molecular Weight: 331.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119452-10-6 |
|---|---|
| Molecular Formula | C16H14ClN3O3 |
| Molecular Weight | 331.75 g/mol |
| IUPAC Name | 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C16H14ClN3O3/c1-10-2-7-13(22-10)9-18-16(21)12-5-3-11(4-6-12)15-19-14(8-17)23-20-15/h2-7H,8-9H2,1H3,(H,18,21) |
| Standard InChI Key | MQOOQOXBXMRQQA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl |
| Canonical SMILES | CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl |
Introduction
Chemical Identity and Basic Properties
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide belongs to the benzamide class of compounds, which are characterized by their diverse biological activities. The compound was first documented in chemical databases in 2009, with continued interest in its properties evident from recent database updates as of February 2025 .
Identification Parameters
The compound is uniquely identified through several standard chemical identifiers as presented in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 1119452-10-6 |
| Molecular Formula | C16H14ClN3O3 |
| Molecular Weight | 331.75 g/mol |
| IUPAC Name | 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C16H14ClN3O3/c1-10-2-7-13(22-10)9-18-16(21)12-5-3-11(4-6-12)15-19-14(8-17)23-20-15/h2-7H,8-9H2,1H3,(H,18,21) |
| Standard InChIKey | MQOOQOXBXMRQQA-UHFFFAOYSA-N |
The compound features multiple structural elements that contribute to its chemical behavior and potential biological interactions. The presence of the 1,2,4-oxadiazole ring is particularly noteworthy, as this heterocyclic structure appears in various biologically active compounds.
Structural Analysis
Molecular Architecture
The 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide molecule contains four principal structural components:
-
A para-substituted benzamide core structure
-
A 1,2,4-oxadiazole ring with a chloromethyl substituent
-
An amide linkage serving as a connecting bridge
-
A methylfuran group attached via a methylene linker to the amide nitrogen
Electronic and Conformational Features
The electronic distribution within the molecule is influenced by the multiple aromatic systems and heteroatoms. The oxadiazole ring, with its three heteroatoms, creates an electron-deficient region, while the amide linkage introduces a planar, resonance-stabilized structure with defined hydrogen bonding capabilities. The chloromethyl group introduces an electronegative center that may influence the reactivity of the adjacent oxadiazole ring.
Conformational flexibility is primarily limited to rotation around the methylene linkers and the amide bond, which may adopt preferred orientations based on intramolecular interactions and steric considerations. The aromatic and heterocyclic rings provide rigidity to significant portions of the molecule .
Synthesis and Preparation
Synthetic Challenges
The synthesis of this molecule presents several potential challenges:
-
Regioselective construction of the 1,2,4-oxadiazole ring
-
Selective functionalization with the chloromethyl group while maintaining other functional groups
-
Potential side reactions involving the reactive chloromethyl moiety
-
Compatibility between the furan ring and reaction conditions used in later synthetic stages
These challenges would typically be addressed through careful selection of protecting groups, reaction conditions, and purification techniques.
| Compound ID | T. b. rhodesiense IC₅₀ (μg/mL) | T. cruzi IC₅₀ (μg/mL) | L. donovani IC₅₀ (μg/mL) | P. falciparum IC₅₀ (μg/mL) | Cytotoxicity L6 IC₅₀ (μg/mL) |
|---|---|---|---|---|---|
| 1r | >50 | 2.8 | 0.91 | 0.005 | 8.2 |
| 1d | 61 | 6.0 | 0.14 | 0.029 | 2.3 |
| 1s | >50 | >50 | 16 | 0.18 | >50 |
| 1q | 81 | 37 | 18 | 0.49 | 54 |
These data indicate that certain benzamide derivatives can exhibit significant antiparasitic activity, particularly against P. falciparum, with compound 1r showing activity 21-fold superior to the standard antimalarial drug chloroquine against the K1 P. falciparum isolate .
Research Applications
Medicinal Chemistry
The structural features of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide make it a potentially valuable scaffold for medicinal chemistry research. The compound could serve as:
-
A starting point for structure-activity relationship (SAR) studies targeting specific biological activities
-
A pharmacophore model for developing compounds with antiprotozoal, antimicrobial, or other biological activities
-
A reactive intermediate for the synthesis of more complex drug-like molecules
The chloromethyl group, in particular, provides a site for further chemical modification, allowing for the generation of chemical libraries based on this core structure .
Chemical Probe Development
The reactivity of the chloromethyl group may also make this compound suitable for development as a chemical probe or covalent inhibitor. Such compounds can be valuable tools for investigating protein function through selective covalent modification of specific amino acid residues in biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume